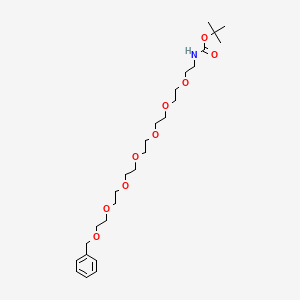
2-(4-Methylpiperidin-1-yl)-1-thiophen-2-ylethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-methyl-1-piperidinyl)-1-(2-thienyl)ethanone is an organic compound that features a piperidine ring substituted with a methyl group and a thienyl group attached to an ethanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methyl-1-piperidinyl)-1-(2-thienyl)ethanone typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors, such as 4-methylpiperidine.
Attachment of the Thienyl Group: The thienyl group can be introduced via a Friedel-Crafts acylation reaction, where thiophene is reacted with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Formation of the Ethanone Moiety: The ethanone group can be introduced through a variety of methods, including the oxidation of an alcohol precursor or the direct acylation of the piperidine ring.
Industrial Production Methods
In an industrial setting, the production of 2-(4-methyl-1-piperidinyl)-1-(2-thienyl)ethanone may involve large-scale batch or continuous flow processes. Key considerations include the optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as distillation or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-methyl-1-piperidinyl)-1-(2-thienyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol.
Substitution: The thienyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated thienyl derivatives.
Aplicaciones Científicas De Investigación
2-(4-methyl-1-piperidinyl)-1-(2-thienyl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(4-methyl-1-piperidinyl)-1-(2-thienyl)ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved can vary based on the biological context and the specific target.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-methyl-1-piperidinyl)-1-(2-furyl)ethanone: Similar structure but with a furan ring instead of a thiophene ring.
2-(4-methyl-1-piperidinyl)-1-(2-pyridyl)ethanone: Contains a pyridine ring instead of a thiophene ring.
Uniqueness
2-(4-methyl-1-piperidinyl)-1-(2-thienyl)ethanone is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties. This can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C12H17NOS |
|---|---|
Peso molecular |
223.34 g/mol |
Nombre IUPAC |
2-(4-methylpiperidin-1-yl)-1-thiophen-2-ylethanone |
InChI |
InChI=1S/C12H17NOS/c1-10-4-6-13(7-5-10)9-11(14)12-3-2-8-15-12/h2-3,8,10H,4-7,9H2,1H3 |
Clave InChI |
AXIKEYHTGHVOHD-UHFFFAOYSA-N |
SMILES canónico |
CC1CCN(CC1)CC(=O)C2=CC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(1-Methylbenzimidazol-2-yl)-1-(3-phenylpropyl)pyrrolo[3,2-b]quinoxalin-2-amine](/img/structure/B11937631.png)
![1-Methyl-9-thiabicyclo[4.2.1]nona-2,4,7-triene 9,9-dioxide](/img/structure/B11937640.png)
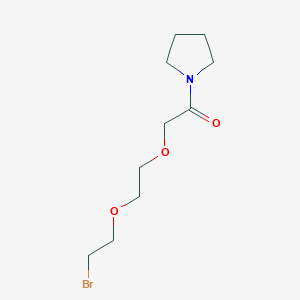
![8-[4-(4-Methylphenyl)pentyl]-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B11937648.png)

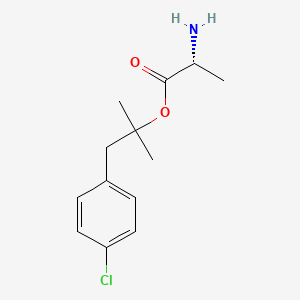
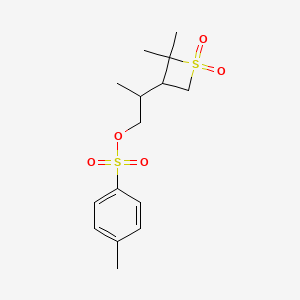
![4-[5-[(1S)-1-[4-(cyclopropanecarbonyl)phenoxy]propyl]-1,2,4-oxadiazol-3-yl]-2-fluoro-N-[(2S)-1-hydroxypropan-2-yl]benzamide](/img/structure/B11937667.png)
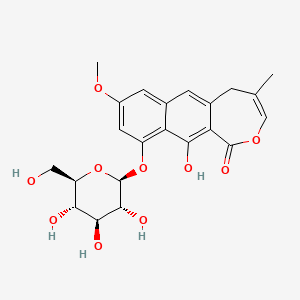

![3-{3-methyl-4-[(2-phenylethyl)amino]-1H-pyrazolo[3,4-b]quinolin-1-yl}-1,2-propanediol hydrochloride](/img/structure/B11937699.png)

![3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B11937708.png)
